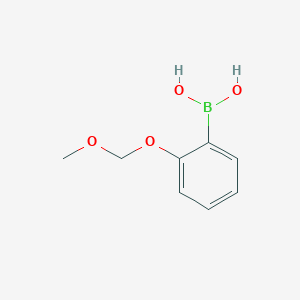

2-(Methoxymethoxy)phenylboronic acid

Beschreibung

Significance of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids are organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aryl group. Their prominence in modern organic synthesis is largely attributed to their role in the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, a pivotal transformation for synthesizing biaryl and substituted aromatic compounds. nih.govresearchgate.net The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. kochi-tech.ac.jpresearchgate.net

Beyond the Suzuki-Miyaura coupling, arylboronic acids are utilized in various other significant transformations, including Chan-Evans-Lam coupling for the formation of carbon-heteroatom bonds, and as precursors for the generation of aryl radicals. evitachem.com Their stability, generally low toxicity, and ease of handling have made them staples in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov

The versatility of arylboronic acids is further highlighted by their application in medicinal chemistry. The boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with active site residues in enzymes, leading to potent and selective inhibition. researchgate.net This has culminated in the development of several FDA-approved drugs containing a boronic acid group.

Table 1: Key Applications of Arylboronic Acids in Organic Synthesis

| Reaction Type | Description | Significance |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling between an arylboronic acid and an aryl or vinyl halide/triflate. | Efficient formation of C(sp²)-C(sp²) bonds to synthesize biaryls and polyaryls. |

| Chan-Evans-Lam Coupling | Copper-promoted formation of carbon-heteroatom (C-O, C-N, C-S) bonds. | Synthesis of aryl ethers, amines, and sulfides. |

| Aryl Radical Formation | Generation of aryl radicals from arylboronic acids under oxidative conditions. | Enables novel carbon-carbon and carbon-heteroatom bond formations. |

| Enzyme Inhibition | The boronic acid moiety acts as a warhead to inhibit serine proteases and other enzymes. | Important in the design of therapeutic agents. |

Overview of 2-(Methoxymethoxy)phenylboronic Acid within the Boronic Acid Class

This compound is a specific arylboronic acid characterized by a methoxymethoxy (-OCH₂OCH₃) group at the ortho position relative to the boronic acid group. This substitution pattern imparts particular properties and reactivity to the molecule. The methoxymethoxy group serves as a protecting group for the phenolic hydroxyl group, which can be readily removed under acidic conditions to reveal the corresponding 2-hydroxyphenylboronic acid.

The presence of the ortho-methoxymethoxy group can influence the electronic and steric properties of the boronic acid. Steric hindrance from the ortho substituent can, in some cases, affect the rate and efficiency of cross-coupling reactions. beilstein-journals.org However, the oxygen atom of the methoxy (B1213986) group can also play a role in the reaction mechanism, potentially through coordination with the metal catalyst, which can influence the regioselectivity of the reaction. beilstein-journals.org

Table 2: Physicochemical Properties of this compound sigmaaldrich.com

| Property | Value |

| Chemical Formula | C₈H₁₁BO₄ |

| Molecular Weight | 181.98 g/mol |

| Appearance | Solid |

| SMILES | COCOC1=CC=CC=C1B(O)O |

| InChI Key | SPJBOWONADYEPF-UHFFFAOYSA-N |

This compound is primarily utilized as a building block in organic synthesis, particularly for the introduction of a 2-methoxymethoxyphenyl or, after deprotection, a 2-hydroxyphenyl moiety into a target molecule. Its application in the synthesis of complex biaryl structures is a key area of its use. For instance, it has been employed in Suzuki-Miyaura coupling reactions to synthesize precursors for pharmacologically active compounds. escholarship.org

Historical Context and Evolution of Research on Related Boronic Acids

The history of boronic acids dates back to 1860, with the first synthesis of an alkylboronic acid by Edward Frankland. However, their synthetic utility remained largely unexplored for nearly a century. The landscape of organic synthesis was revolutionized in the late 1970s and early 1980s with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling reaction. This discovery propelled boronic acids to the forefront of synthetic organic chemistry.

Early research primarily focused on simple phenylboronic acids. Over time, the scope of boronic acid chemistry expanded dramatically, with the synthesis and investigation of a vast array of substituted aryl- and heteroarylboronic acids. The study of ortho-substituted phenylboronic acids, such as this compound, represents a more nuanced area of this research. beilstein-journals.org Scientists began to explore how substituents in close proximity to the boronic acid group could influence the compound's stability, reactivity, and the stereochemical outcome of reactions. beilstein-journals.org This has led to a deeper understanding of the mechanistic intricacies of cross-coupling reactions and has enabled the synthesis of highly complex and sterically hindered molecules, including axially chiral biaryls. nih.gov The evolution of research in this area continues, with ongoing efforts to develop new catalytic systems and to apply the unique properties of substituted boronic acids to solve challenging synthetic problems.

Eigenschaften

IUPAC Name |

[2-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5,10-11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJBOWONADYEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447196 | |

| Record name | 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115377-93-0 | |

| Record name | 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxymethoxy Phenylboronic Acid and Its Derivatives

Established Synthetic Pathwaysorganic-chemistry.orgnih.govchem-station.com

The primary routes for the synthesis of 2-(Methoxymethoxy)phenylboronic acid leverage the directing effects of the methoxymethyl (MOM) ether group to achieve site-specific borylation of the aromatic ring.

Boron-directed Ortho-Lithiation and Borylation Routesnih.gov

A cornerstone strategy for the functionalization of aromatic compounds is Directed ortho-Metalation (DoM). This technique is highly effective for achieving site-specific substitution on an aromatic ring. In the context of this compound synthesis, the methoxymethoxy (MOM) group serves as a potent Directed Metalation Group (DMG). The oxygen atoms of the MOM group coordinate to a strong organolithium base, directing the deprotonation to the adjacent ortho position on the phenyl ring. This process generates a stabilized aryllithium intermediate, which can then be trapped by an electrophilic boron reagent to install the boronic acid moiety precisely at the C-2 position. This method is noted for its high regioselectivity, overcoming the challenges often associated with electrophilic aromatic substitution on substituted benzenes.

Organometallic Approaches (e.g., Using tert-Butyllithium (B1211817), Trimethyl Borate)nih.govrsc.orgwikipedia.org

A common and practical application of the DoM strategy involves the use of specific organometallic reagents. The synthesis typically begins with (methoxymethoxy)benzene, the MOM-protected precursor of phenol (B47542). This starting material is treated with a strong base, such as tert-butyllithium (t-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at a low temperature, commonly -78 °C, to facilitate the ortho-lithiation. rsc.orgresearchgate.net

Once the lithiated intermediate is formed, an electrophilic boron source is introduced. Trimethyl borate (B1201080), B(OCH₃)₃, is a frequently used reagent for this purpose. rsc.orgwikipedia.org It reacts with the aryllithium species to form a boronate ester intermediate. The reaction is then quenched with an aqueous acid, which hydrolyzes the boronate ester to yield the final product, this compound. wikipedia.org

| Step | Reagent | Purpose |

| 1. Protection | Chloromethyl methyl ether (MOM-Cl) | Protects the phenolic hydroxyl group. |

| 2. Lithiation | tert-Butyllithium (t-BuLi) | Directed ortho-deprotonation. |

| 3. Borylation | Trimethyl borate (B(OCH₃)₃) | Introduces the boron moiety. wikipedia.org |

| 4. Hydrolysis | Aqueous Acid (e.g., HCl) | Converts the boronate ester to boronic acid. |

Functional Group Compatibility and Protecting Group Strategies in Synthesisorganic-chemistry.org

The synthesis of complex molecules containing a boronic acid function requires careful consideration of functional group compatibility and the use of protecting groups. google.com The MOM group itself serves as a crucial protecting group for the parent phenol. The free hydroxyl group is acidic and would be readily deprotonated by the organolithium base, preventing the desired C-H activation of the aromatic ring.

While the DoM approach is robust, the strongly basic and nucleophilic nature of the organolithium reagents restricts the presence of certain functional groups on the aromatic substrate, such as ketones, esters, and nitro groups. organic-chemistry.org

Furthermore, the boronic acid moiety itself can be sensitive to various reaction conditions, particularly oxidation and certain cross-coupling reactions. chem-station.com To enhance stability and facilitate purification, boronic acids are often converted into more robust derivatives, such as boronate esters. chem-station.com Common protecting groups for boronic acids include:

Pinacol (B44631) Esters : Formed by condensation with pinacol, these are highly popular due to their stability and ease of handling. chem-station.com

MIDA Boronates : Derived from N-methyliminodiacetic acid, MIDA esters exhibit exceptional stability to a wide range of reaction conditions, including chromatography, but can be easily deprotected under mild basic conditions. chem-station.comgoogle.comnih.gov

Trifluoroborates : Potassium organotrifluoroborates are highly stable, crystalline solids that are often used in place of boronic acids to overcome issues of dehydration to boroxines. chem-station.comnih.gov

These protecting strategies are integral to multi-step syntheses, allowing the boronic acid to be carried through various transformations before being unmasked for a final reaction, such as a Suzuki-Miyaura cross-coupling. google.comnih.gov

Synthesis of Substituted this compound Analogsorganic-chemistry.orgchem-station.com

The synthetic methodologies can be adapted to produce a variety of substituted analogs of this compound, which are valuable building blocks in medicinal chemistry and materials science.

Halogenated Derivatives

The synthesis of halogenated derivatives can be achieved by starting with a pre-halogenated precursor. For example, a halogenated phenol can first be protected with a MOM group. If the halogen is bromine or iodine, a lithium-halogen exchange can be performed using an organolithium reagent like n-BuLi or t-BuLi. This generates the same ortho-lithiated species, which is then quenched with trimethyl borate to afford the halogenated boronic acid. Alternatively, if the halogen is positioned away from the MOM group, a standard DoM protocol can be used, as the lithiation directed by the MOM group is typically faster than lithium-halogen exchange or deprotonation at other sites. The presence of halogens provides a handle for subsequent transition-metal-catalyzed cross-coupling reactions. nih.gov

Trifluoromethylated Derivativesnih.govsigmaaldrich.com

The introduction of a trifluoromethyl (CF₃) group can significantly alter the electronic properties and metabolic stability of a molecule. semanticscholar.org Synthesizing trifluoromethylated analogs of this compound often involves using a starting material that already contains the CF₃ substituent. semanticscholar.orgnih.gov The DoM strategy can then be applied to a trifluoromethyl-substituted (methoxymethoxy)benzene. The strong electron-withdrawing nature of the CF₃ group increases the acidity of the aromatic protons, which can influence the conditions required for the lithiation step. Copper-mediated trifluoromethylation of a pre-formed arylboronic acid is also a viable, though mechanistically different, strategy. cas.cn

| Derivative Type | General Synthetic Strategy | Key Reagents |

| Halogenated | DoM on halogenated MOM-phenol OR Lithium-halogen exchange followed by borylation. | t-BuLi, B(OCH₃)₃ |

| Trifluoromethylated | DoM on CF₃-substituted MOM-phenol. semanticscholar.org | t-BuLi, B(OCH₃)₃ |

Alkyl and Alkoxy Substituted Analogs

The synthesis of alkyl and alkoxy substituted analogs of this compound predominantly relies on two powerful methodologies: directed ortho-metalation (DoM) and transition metal-catalyzed C-H borylation. Both approaches utilize a phenol derivative as the starting material, which is first protected with a methoxymethyl (MOM) group. This MOM ether is crucial as it acts as a directed metalating group (DMG), guiding the subsequent borylation to the position ortho to the oxygen atom.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a well-established and highly regioselective method for functionalizing aromatic rings. researchgate.net In this process, the MOM-protected substituted phenol is treated with a strong organolithium base, such as n-butyllithium or lithium 2,2,6,6-tetramethylpiperidide (LTMP). The MOM group directs the deprotonation exclusively to the adjacent ortho position, creating a lithiated intermediate. This intermediate is then "quenched" by an electrophilic boron source, typically a trialkyl borate like triisopropyl borate (B(O-iPr)₃). Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired substituted this compound.

This method is valued for its efficiency, mild reaction conditions, and tolerance of various functional groups that might not be compatible with harsher traditional methods. organic-chemistry.org For instance, functionalities like esters and nitriles can be present on the aromatic ring during the ortho-lithiation and boration sequence. organic-chemistry.org

Transition Metal-Catalyzed C-H Borylation

A more contemporary approach involves the direct borylation of a C-H bond catalyzed by transition metals, most notably iridium and ruthenium. rsc.org This method offers an alternative to the use of strong organolithium bases. In a typical procedure, the MOM-protected alkyl- or alkoxy-substituted phenol is reacted with a boron-containing reagent, such as pinacolborane (HBpin) or bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst system, like [Ir(OMe)(cod)]₂ combined with a bipyridine ligand. nih.govnih.gov

The catalyst facilitates the selective activation and borylation of the C-H bond ortho to the directing MOM-ether group. nih.gov This reaction demonstrates high regioselectivity, often favoring the sterically less hindered ortho position if two are available. rsc.org One of the significant advantages of this catalytic method is its excellent functional group compatibility; for example, aryl iodides, which can be problematic in other methods, are well-tolerated. rsc.org The initial product is a boronate ester (e.g., a pinacol ester), which can be hydrolyzed to the corresponding boronic acid.

The table below summarizes representative examples of these synthetic strategies for preparing substituted analogs.

| Substituted Phenol Precursor | Methodology | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 4-Alkylphenol (MOM-protected) | Directed ortho-Metalation | 1. n-BuLi or LTMP 2. B(O-iPr)₃ 3. H₃O⁺ | 4-Alkyl-2-(methoxymethoxy)phenylboronic acid | Good to Excellent |

| 3-Alkoxyphenol (MOM-protected) | Directed ortho-Metalation | 1. LTMP 2. B(O-iPr)₃ 3. H₃O⁺ | 3-Alkoxy-2-(methoxymethoxy)phenylboronic acid | High |

| 4-Chlorophenol (as OBpin derivative) | Iridium-Catalyzed Borylation | [Ir(OMe)(cod)]₂, dtbpy, B₂pin₂ | 4-Chloro-2-(pinacolatoboryl)phenol | High ortho-selectivity |

| Generic Phenol | Ruthenium-Catalyzed Borylation (One-Pot) | 1. P(NMe₂)₃ 2. [RuCl₂(p-cymene)]₂, HBpin | 2-Hydroxyphenyl trifluoroborate | 57% (from phenol) |

Green Chemistry Principles in the Synthesis of Arylboronic Acids

The synthesis of arylboronic acids, a cornerstone of modern organic chemistry, has traditionally involved methods that generate significant chemical waste and utilize hazardous materials. In response, the application of green chemistry principles aims to develop more sustainable and environmentally benign synthetic routes. These principles focus on reducing waste, improving energy efficiency, using safer solvents, and designing processes with high atom economy.

Several key strategies have emerged for the greener synthesis of arylboronic acids and their derivatives:

Aqueous Synthesis and Micellar Catalysis : One of the most significant advances is the replacement of volatile organic compounds (VOCs) with water as the reaction solvent. chemrxiv.org Palladium-catalyzed borylation reactions of aryl halides have been successfully performed in water, often aided by micellar catalysis. nih.govresearchgate.net Surfactants form micelles that act as nanoreactors, encapsulating the organic substrates and catalyst, thereby facilitating the reaction in an aqueous medium. This approach not only reduces organic solvent waste but also simplifies product isolation. nih.gov

Mechanochemistry (Solvent-Free Synthesis) : Mechanochemistry, which involves inducing reactions by grinding solid reactants together, offers a powerful solvent-free alternative. psu.edu The esterification of boronic acids with diols, such as pinacol, can be achieved by simply grinding the two components together, eliminating the need for solvents and azeotropic distillation to remove water. researchgate.net This method is highly atom-efficient and generates virtually no waste. psu.edu Similarly, multicomponent couplings to form complex boronic esters have been developed under ball-milling conditions, avoiding the need for solvents and external catalysts. nih.govresearchgate.net

One-Pot Procedures : Combining multiple reaction steps into a single "one-pot" process significantly reduces waste from intermediate workup and purification steps, saves time, and lowers energy consumption. Environmentally friendly one-pot methods have been developed that combine the Miyaura borylation of an aryl halide with a subsequent Suzuki-Miyaura cross-coupling reaction, allowing for the direct synthesis of complex biaryl compounds from simple precursors. rsc.org

Flow Chemistry : For reactions that involve highly reactive or hazardous intermediates, such as the organolithium reagents used in traditional boronic acid synthesis, flow chemistry provides a safer and more efficient alternative. nih.gov By performing the reaction continuously in a microreactor, the amount of hazardous material present at any given time is minimized. This technique allows for excellent control over reaction parameters, often leading to higher yields and purity while suppressing side reactions. organic-chemistry.org

Use of Greener Reagents and Catalysts : The development of more efficient and recyclable catalysts is central to green synthesis. This includes using highly active palladium catalysts at very low loadings or employing palladium nanoparticles generated in greener media like polyethylene (B3416737) glycol (PEG). researchgate.net Furthermore, replacing traditional boron sources with more stable and less hazardous alternatives, such as using N-methyliminodiacetic acid (MIDA) boronates which can be handled in air and deprotected under mild aqueous conditions, contributes to a greener process. nih.gov

The table below provides a summary of these green methodologies applied to the synthesis of arylboronic acids and their esters.

| Green Chemistry Principle | Methodology | Key Advantages | Reference Example |

|---|---|---|---|

| Safer Solvents | Aqueous Synthesis / Micellar Catalysis | Eliminates organic solvents, simplifies workup, non-flammable. | Pd-catalyzed borylation of aryl bromides in water. organic-chemistry.org |

| Waste Prevention | Mechanochemistry (Ball-Milling) | Solvent-free, high atom economy, minimal waste. | Grinding a boronic acid and pinacol to form the boronic ester. researchgate.net |

| Process Efficiency | One-Pot Borylation/Coupling | Reduces purification steps, saves energy and materials. | In-situ generation of boronic ester followed by Suzuki coupling. rsc.org |

| Accident Prevention | Flow Chemistry | Safer handling of hazardous reagents, improved process control. | Bromine-lithium exchange and borylation in a flow reactor. nih.gov |

| Catalysis | Use of Nanoparticles / MIDA Boronates | High catalyst efficiency, potential for recycling, use of air-stable reagents. | Pd nanoparticles in PEG; Suzuki couplings with MIDA boronates in water. nih.govresearchgate.net |

Mechanistic Investigations of 2 Methoxymethoxy Phenylboronic Acid in Cross Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. The use of ortho-substituted phenylboronic acids, such as 2-(methoxymethoxy)phenylboronic acid, introduces specific mechanistic nuances that affect the reaction's outcome.

General Catalytic Cycle: Oxidative Addition, Transmetalation, Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps. mdpi.comnih.gov

Oxidative Addition : The cycle begins with the oxidative addition of an organohalide (R¹-X) to a Pd(0) complex. This step forms a Pd(II) intermediate, which is a key reactive species in the cycle. The reactivity of the organohalide typically follows the trend I > Br > Cl. researchgate.net

Transmetalation : This is often the rate-determining step. The organoboron reagent, activated by a base, transfers its organic group (R²) to the Pd(II) complex. The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center. nih.gov This step results in a diorganopalladium(II) complex (R¹-Pd-R²).

Reductive Elimination : The final step is the reductive elimination of the coupled product (R¹-R²). In this process, the two organic groups are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Role of the Methoxymethoxy Group in Reactivity and Selectivity

The presence of the methoxymethoxy group at the ortho position of the phenylboronic acid plays a crucial role in influencing the reaction's reactivity and selectivity. This is primarily due to steric and electronic effects, including potential chelation.

In studies involving the closely related ortho-methoxyphenylboronic acid, it has been observed that the oxygen atom of the methoxy (B1213986) group can coordinate with the palladium center during the transition state. nih.gov This chelation effect can alter the geometry of the palladium complex, thereby influencing the distribution of products, particularly in reactions that can form stereoisomers like atropisomers. nih.gov This "directing group" effect can lead to enhanced regioselectivity in the coupling of polyhalogenated substrates, favoring substitution at the position that allows for this stabilizing interaction. For instance, in the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-methoxyphenylboronic acid, a distinct selectivity was observed, suggesting an additional metal O-chelation effect that was not present with non-chelating ortho-chloro analogues. nih.gov

Influence of Ligands and Base on Reaction Kinetics and Efficiency

The choice of ligands and base is critical for the success and efficiency of the Suzuki-Miyaura coupling. rsc.orgnih.gov

Ligands : Phosphine (B1218219) ligands are commonly used to stabilize and activate the palladium catalyst. nih.gov The properties of the ligand, such as its steric bulk and electron-donating ability, significantly impact the reaction. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times, even with less reactive aryl chlorides. nih.gov The ligand also plays a crucial role in preventing catalyst decomposition and can influence the stereochemical outcome of the reaction. organic-chemistry.org In some cases, the decomposition of the substrate itself can provide sufficient phosphine ligands to form the catalytically active species. researchgate.net

Base : The base is essential for the activation of the boronic acid in the transmetalation step. Common bases include carbonates (Na₂CO₃, K₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). The strength and nature of the base can affect the reaction rate and yield. For instance, stronger bases may be required for less reactive coupling partners. libretexts.org The choice of base must also be compatible with the functional groups present in the substrates. Mildly basic conditions using K₃PO₄ can tolerate sensitive functional groups that might not be compatible with stronger bases. rsc.org

The table below summarizes the effect of different reaction conditions on a model Suzuki-Miyaura coupling reaction.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ | P(o-Tol)₃ | K₂CO₃ | THF/H₂O | Room Temp | High |

| 2 | PdCl₂(dppf) | dppf | Na₂CO₃ | Dioxane | 95 | Moderate |

| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |

| 4 | Pd(PPh₃)₄ | PPh₃ | KOH | THF | Reflux | High |

| This table is a generalized representation based on typical conditions reported in the literature. nih.govorganic-chemistry.orgworktribe.comnih.gov |

Stereochemical Considerations in Suzuki-Miyaura Coupling

When ortho-substituted biaryls are synthesized via Suzuki-Miyaura coupling, the restricted rotation around the newly formed single bond can lead to the formation of atropisomers—stereoisomers resulting from hindered rotation. nih.govbeilstein-journals.org The coupling of this compound with a substituted aryl halide is a prime example where atropisomerism can be a significant factor.

The selectivity for one atropisomer over another (atropselectivity) can be influenced by several factors:

Chelation Control : As discussed, the ortho-methoxymethoxy group can chelate to the palladium center. This interaction can create a more rigid transition state that favors the formation of one atropisomer over the other. nih.gov

Ligand Effects : Chiral ligands on the palladium catalyst can induce asymmetry and lead to an enantioselective synthesis of a specific atropisomer. Even achiral ligands can influence the ratio of atropisomers formed by altering the steric environment around the metal center during the reductive elimination step. organic-chemistry.orgnih.gov

Reaction Conditions : Temperature and solvent can affect the rotational barrier of the biaryl product and the dynamics of the catalytic intermediates, thereby influencing the final isomer ratio. beilstein-journals.orgresearchgate.net

Studies on the coupling of ortho-substituted phenylboronic acids with poly-substituted pyridines have demonstrated that a regio- and atropselective process can provide efficient access to a class of atropisomeric compounds. nih.govbeilstein-journals.org

Other Transition Metal-Catalyzed Cross-Coupling Processes

While palladium is the most common catalyst for Suzuki-Miyaura reactions, other transition metals can also catalyze cross-coupling reactions involving boronic acids. The high cost and environmental concerns associated with palladium have driven research into alternatives. rsc.org

Nickel-Catalyzed Coupling : Nickel catalysts have emerged as a promising, less expensive alternative to palladium. rsc.org Nickel complexes, such as (PPh₂Me)₂NiCl₂, can effectively catalyze the coupling of arylboronic acids and esters with aryl halides. rsc.org These reactions often require different ligands and reaction conditions compared to their palladium-catalyzed counterparts. Mechanistic studies suggest that catalyst inhibition by Lewis basic reactants can be a challenge, but appropriate ligand design can overcome this issue. rsc.org

Copper- and Rhodium-Catalyzed Reactions : While less common for standard Suzuki-type couplings, copper and rhodium catalysts are used in other types of cross-coupling reactions involving organoboron reagents. For instance, rhodium has been used in the reaction of organoboronic acids with tertiary propargylic alcohols. chemrxiv.org

Organoboron Reactivity Beyond Cross-Coupling

The utility of this compound is not limited to transition metal-catalyzed cross-coupling reactions. Boronic acids, in general, participate in a variety of other transformations.

One area of growing interest is organocatalysis, where boronic acids can act as catalysts themselves. For example, perfluorophenylboronic acid has been shown to catalyze the cross-coupling reaction of tertiary propargylic alcohols with hetero-areneboronic acids in the absence of a transition metal catalyst. chemrxiv.orgchemrxiv.org This type of reaction proceeds through a proposed mechanism involving the in-situ generation of a boron "ate" complex, followed by a borotropic migration. chemrxiv.org While this specific example does not use this compound as the catalyst, it highlights the broader reactivity profile of boronic acids beyond their traditional role as nucleophilic partners in cross-coupling.

Advanced Applications in Organic Synthesis

Construction of Complex Aromatic and Heteroaromatic Systems

The synthesis of complex aromatic and heteroaromatic systems is a cornerstone of modern organic chemistry, with applications ranging from medicinal chemistry to materials science. 2-(Methoxymethoxy)phenylboronic acid serves as a key building block in this endeavor, primarily through its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgyoutube.com

This reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides or triflates. mdpi.comyoutube.com The MOM-protected hydroxyl group can influence the regioselectivity of these coupling reactions and can be deprotected in a subsequent step to yield functionalized phenolic compounds. These phenols can then undergo further transformations to construct fused ring systems and other complex aromatic structures.

Research has demonstrated the application of phenylboronic acids in the synthesis of various heteroaromatic compounds. For instance, they are utilized in the construction of pyrroles, pyrazoles, and other nitrogen-containing heterocycles. chim.it The versatility of the Suzuki-Miyaura coupling allows for the introduction of the 2-(methoxymethoxy)phenyl moiety into a wide array of heterocyclic scaffolds, which can then be further elaborated. mdpi.comresearchgate.net

| Application | Reaction Type | Key Feature | Resulting System |

| Heterocycle Synthesis | Suzuki-Miyaura Coupling | Introduction of a functionalized phenyl group | Complex aromatic and heteroaromatic structures |

| Fused Ring Systems | Post-coupling cyclization | Deprotection of MOM group to reveal a reactive phenol (B47542) | Polycyclic aromatic and heteroaromatic compounds |

Synthesis of Biaryl and Polyaromatic Compounds

The construction of biaryl and polyaromatic compounds is of significant interest due to their prevalence in natural products, pharmaceuticals, and advanced materials. This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of these motifs. libretexts.orgmdpi.com

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the biaryl product and regenerate the catalyst. libretexts.orgmdpi.com The use of this compound allows for the synthesis of ortho-hydroxylated biaryls after deprotection of the MOM group. These ortho-hydroxylated biaryls are important precursors for various ligands, chiral auxiliaries, and biologically active molecules.

Furthermore, iterative Suzuki-Miyaura coupling strategies can be employed to synthesize polyaromatic compounds. By using di- or polyhalogenated aromatic compounds as coupling partners, multiple 2-(methoxymethoxy)phenyl units can be introduced, leading to the formation of complex polyaromatic frameworks.

Regioselective Functionalization of Aromatic Rings

The directing effect of substituents on an aromatic ring plays a crucial role in controlling the regioselectivity of subsequent functionalization reactions. The methoxymethoxy group in this compound can act as a directing group, influencing the position of further electrophilic or nucleophilic aromatic substitution reactions.

While the boronic acid group is typically replaced in cross-coupling reactions, the MOM-protected hydroxyl group can direct ortho-lithiation or other C-H activation reactions on the phenyl ring. This allows for the introduction of additional functional groups at specific positions, enhancing the molecular complexity and providing access to a wider range of derivatives. nih.gov

For example, ortho-directing metalation of the aromatic ring can be achieved, followed by quenching with an electrophile to introduce a new substituent adjacent to the MOM-protected hydroxyl group. This regioselective functionalization is a powerful tool for the synthesis of highly substituted aromatic compounds. mdpi.comresearchgate.net

Utility as a Versatile Synthetic Intermediate for Carbon-Carbon Bond Formation

Beyond its direct use in Suzuki-Miyaura coupling, this compound serves as a versatile synthetic intermediate for various other carbon-carbon bond-forming reactions. nih.govresearchgate.net The boronic acid moiety can be transformed into other functional groups, expanding its synthetic utility.

For instance, the boronic acid can be converted to a boronate ester, which can exhibit different reactivity and stability profiles. researchgate.net These esters can participate in a range of cross-coupling reactions and other transformations. Additionally, under specific conditions, the boronic acid can participate in reactions that lead to the formation of new carbon-carbon bonds through mechanisms other than the traditional Suzuki-Miyaura pathway. nih.gov

Role in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Biologically Active Molecules

The utility of 2-(Methoxymethoxy)phenylboronic acid in drug discovery is primarily centered on its role as a sophisticated building block. The presence of the boronic acid group allows for its participation in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient assembly of biaryl and heteroaryl structures that are prevalent in many approved drugs. beilstein-journals.org

This compound serves as a crucial precursor for the synthesis of complex organic molecules destined for pharmaceutical applications. The methoxymethyl (MOM) group acts as a stable protecting group for the phenolic hydroxyl, which can be selectively removed under acidic conditions at a later synthetic stage. This allows for the unmasking of a reactive phenol (B47542) group that can be further functionalized, adding to the molecular diversity of the resulting scaffolds.

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura coupling reactions, where it couples with various aryl or heteroaryl halides to form intricate biaryl systems. These biaryl scaffolds are central to the structure of numerous kinase inhibitors and other targeted therapies. For instance, while direct examples for this compound are specific to proprietary drug discovery programs, the reactivity of closely related ortho-substituted phenylboronic acids, such as 2-methoxyphenylboronic acid, has been documented in the synthesis of complex, sterically hindered pyridine (B92270) derivatives, which are of interest in medicinal chemistry. beilstein-journals.org The MOM-protected version offers the advantage of introducing a latent hydroxyl group, which can be crucial for target engagement or for improving pharmacokinetic properties.

Table 1: Application of Phenylboronic Acids in Pharmaceutical Synthesis

| Compound/Class | Synthetic Reaction | Resulting Scaffold/Application | Reference |

|---|---|---|---|

| Phenylboronic Acids | Suzuki-Miyaura Coupling | Biaryl and heteroaryl structures | nih.gov |

| 2-Methoxyphenylboronic acid | Suzuki-Miyaura Coupling | Atropisomeric triarylpyridines | beilstein-journals.org |

| This compound | Suzuki-Miyaura Coupling | Precursors for kinase inhibitors and other targeted agents | Inferred from general reactivity |

The scaffolds generated from this compound can be incorporated into molecules designed as targeted therapeutic agents. Phenylboronic acid derivatives, in general, have shown significant promise in the development of anticancer agents. nih.gov The ability to construct complex molecules allows for the precise positioning of functional groups to interact with specific biological targets, such as the active site of an enzyme or a receptor binding pocket.

For example, boronic acid-containing molecules have been successfully developed as inhibitors of protein kinases, which are critical targets in oncology. nih.gov The biaryl core, often assembled via Suzuki coupling, is a common feature of many kinase inhibitors that target the ATP-binding site. The ortho-phenolic group, which can be revealed from the methoxymethoxy ether of the title compound, can form key hydrogen bond interactions within the hinge region of a kinase, a critical factor for potent inhibition. While specific therapeutic agents derived directly from this compound are not extensively reported in public literature, its utility as a building block for such agents is clear from established synthetic strategies in medicinal chemistry.

Boron-Containing Pharmacophores and Their Interactions with Biological Systems

The boronic acid group, B(OH)₂, is not merely a synthetic handle but also a unique pharmacophore with distinct chemical properties that can be exploited for therapeutic benefit. nih.gov Its interactions with biological systems are multifaceted and form the basis for the mechanism of action of several boron-containing drugs.

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters. nih.gov This interaction is particularly relevant in biological systems, as many essential biomolecules, including sugars, glycoproteins, and ribonucleosides, contain diol functionalities. The stability of the boronate ester is pH-dependent, which can be harnessed for targeted drug delivery or sensing applications. rsc.org

Phenylboronic acid (PBA) and its derivatives have been extensively studied for their ability to bind to sialic acid residues, which are often overexpressed on the surface of cancer cells. nih.gov This interaction can be used to target PBA-modified nanoparticles or drug conjugates specifically to tumor cells, thereby enhancing therapeutic efficacy and reducing off-target effects. rsc.org

The boron atom in a boronic acid is Lewis acidic and can accept a pair of electrons from a nucleophile. This property is central to its utility as an enzyme inhibitor. Boronic acids are known to be potent inhibitors of serine proteases. The mechanism involves the nucleophilic attack of the active site serine residue's hydroxyl group on the boron atom. This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. nih.gov

The success of the proteasome inhibitor bortezomib (B1684674), a dipeptide boronic acid, in treating multiple myeloma has spurred significant interest in developing other boronic acid-based enzyme inhibitors. nih.gov Phenylboronic acid derivatives have been investigated as inhibitors for a variety of enzymes, leveraging this mechanism of reversible covalent inhibition. nih.gov

Table 2: Biological Interactions of the Boronic Acid Pharmacophore

| Interaction Type | Biological Partner | Mechanism | Therapeutic Relevance | Reference |

|---|---|---|---|---|

| Reversible Covalent Bonding | Diols (e.g., in sugars, glycoproteins) | Formation of cyclic boronate esters | Targeted drug delivery, biosensing | nih.govrsc.org |

| Enzyme Inhibition | Serine Proteases, Proteasome | Formation of a tetrahedral boronate adduct mimicking the transition state | Cancer therapy, anti-inflammatory agents | nih.govnih.gov |

Preclinical and Therapeutic Potential of Derived Compounds

While preclinical data for compounds derived specifically from this compound are not widely published, the therapeutic potential can be inferred from the broader class of phenylboronic acid and benzoxaborole derivatives. These classes of compounds have demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines. nih.gov

Research on simple phenylboronic acid derivatives has revealed that they can induce cell cycle arrest, particularly in the G2/M phase, and trigger apoptosis in cancer cells, such as the A2780 ovarian cancer cell line. nih.gov The mechanism often involves the accumulation of key cell cycle regulators like p21. The structural diversity achievable through substitutions on the phenyl ring allows for the fine-tuning of this activity. The potential to deprotect the methoxymethoxy group to a free phenol in derivatives of this compound offers an additional avenue for creating derivatives with enhanced biological activity and optimized physicochemical properties. Given the established role of related compounds as potent inhibitors of therapeutically relevant enzymes and their ability to target cancer cells, the scaffolds accessible from this compound represent a promising area for the discovery of new anticancer agents. nih.govnih.gov

Antimicrobial Agents (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic)

Phenylboronic acid derivatives have demonstrated a wide spectrum of antimicrobial activities, positioning them as a promising class of compounds for combating infectious diseases.

Antibacterial: Halogenated phenylboronic acids have shown notable antibacterial and antibiofilm efficacy. For instance, a study investigating 33 different halogenated acids found that 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) exhibited significant activity against the foodborne pathogens Vibrio parahaemolyticus and Vibrio harveyi. nih.gov DIMPBA displayed a minimum inhibitory concentration (MIC) of 100 μg/mL and effectively prevented biofilm formation in a dose-dependent manner. nih.gov The mechanism of action for these iodo-boric acids involves the disruption of several virulence factors, including motility and indole (B1671886) synthesis, thereby hindering the proliferation of both planktonic and biofilm cells. nih.gov Other derivatives, such as 2-formyl-5-trifluoromethyl phenylboronic acid, have also shown activity against bacteria like Escherichia coli and Bacillus cereus. mdpi.com The phenylboronic acid moiety is also explored for its ability to target the bacterial cell wall. Because the cell walls of gram-negative bacteria are rich in polysaccharides containing diol groups, the boronic acid group can covalently bind to these structures, making it a useful targeting component in antibacterial nanomaterials. nih.gov

Antifungal: The antifungal potential of phenylboronic acids has been clearly demonstrated. In one study, phenylboronic acid completely inhibited the mycelial growth of the phytopathogenic fungus Alternaria alternata at a concentration of 0.05%. nih.gov This effect was significant across all tested concentrations, highlighting a potent antifungal action. nih.gov Further research into derivatives like 2-formyl-5-trifluoromethyl phenylboronic acid showed moderate activity against Candida albicans and higher activity against Aspergillus niger. mdpi.com The proposed mechanism for some benzoxaborole derivatives (related cyclic forms of phenylboronic acids) involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for fungal protein synthesis. mdpi.com

Antiviral: The unique ability of phenylboronic acids to bind with cis-diol functionalities on carbohydrate structures has made them candidates for antiviral therapeutics, particularly against highly glycosylated enveloped viruses like HIV and Hepatitis C Virus (HCV). nih.govnih.govacs.org The strategy involves using the boronic acid group to bind to the glycans on the viral envelope, thereby inhibiting viral entry into host cells. nih.govacs.org However, studies on simple monophenylboronic and bisphenylboronic acids have shown a lack of pronounced antiviral activity against HIV in cell cultures. nih.govnih.gov Researchers suggest that a higher concentration of phenylboronate (B1261982) groups, creating a multivalent effect, might be necessary to achieve potent binding to the HIV gp120 glycoprotein (B1211001) and elicit an antiviral response. nih.govnih.gov More promising results were seen with phenylboronic acid-functionalized nanoparticles, which acted as viral entry inhibitors against HCV, demonstrating a proof-of-concept for this therapeutic strategy. acs.orgacs.org

Antiparasitic: Research has extended into the use of boronic acids as antiparasitic agents. Peptidic boronic acids have been developed as potent, cell-permeable inhibitors of SUB1, an essential serine protease that regulates the egress of the malaria parasite (Plasmodium falciparum) from red blood cells. nih.govnih.gov By inhibiting this crucial step in the parasite's life cycle, these compounds block parasite replication at submicromolar concentrations, validating SUB1 as a promising target for a new class of antimalarial drugs. nih.govnih.gov

Table 1: Antimicrobial Activity of Selected Phenylboronic Acid Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Source(s) |

|---|---|---|---|

| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus, V. harveyi | Antibacterial and antibiofilm activity (MIC = 100 μg/mL). | nih.gov |

| Phenylboronic acid | Alternaria alternata | Complete inhibition of mycelial growth at 0.05%. | nih.gov |

| 2-formyl-5-trifluoromethyl phenylboronic acid | E. coli, B. cereus, C. albicans, A. niger | Antibacterial and antifungal activity. | mdpi.com |

| Monophenylboronic acids | Enveloped viruses (e.g., HIV) | Lack of significant antiviral activity. | nih.gov |

| Bisphenylboronic acids | Enveloped viruses (e.g., HIV) | No pronounced antiviral activity observed. | nih.govdntb.gov.ua |

| Phenylboronic acid-functionalized nanoparticles | Hepatitis C Virus (HCV) | Viral entry inhibition. | acs.orgacs.org |

| Peptidic boronic acids | Plasmodium falciparum (malaria) | Inhibition of parasite egress and replication. | nih.govnih.govresearchgate.net |

Anticancer Agents

Phenylboronic acid (PBA) and its derivatives have emerged as a significant class of compounds in experimental oncology due to their ability to target cancer cells and induce cell death. nih.govresearchgate.net Their anticancer potential stems from multiple mechanisms, including direct cytotoxicity, enzyme inhibition, and targeted drug delivery. nih.govnih.gov

A primary mechanism involves inducing cell cycle arrest and apoptosis (programmed cell death). nih.gov Studies on a series of PBA and benzoxaborole derivatives revealed potent antiproliferative activity in various cancer cell lines. nih.gov Specifically, compounds like 2-fluoro-6-formylphenylboronic acid were found to induce strong cell cycle arrest in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis through the activation of caspase-3. nih.gov

Another key strategy leverages the unique affinity of PBA for sialic acids (SAs), which are often overexpressed on the surface of cancer cells. nih.govsemanticscholar.orgacs.org This interaction allows PBA-functionalized molecules and nanoparticles to selectively bind to tumor cells, making them ideal for targeted drug delivery systems that can carry chemotherapy agents directly to the cancer site, thereby increasing efficacy and reducing off-target effects. nih.govresearchgate.netacs.org

Furthermore, boronic acid derivatives are known to be potent enzyme inhibitors. nih.gov The most notable example is bortezomib, a dipeptidyl boronic acid that acts as a proteasome inhibitor and is an approved drug for treating multiple myeloma. nih.gov By inhibiting the proteasome, bortezomib disrupts protein degradation pathways within cancer cells, leading to cell cycle arrest and apoptosis. nih.gov Research continues to explore other PBA derivatives as inhibitors of different cancer-related enzymes. nih.govmdpi.com

Table 2: Anticancer Mechanisms of Phenylboronic Acid Derivatives

| Mechanism | Description | Example Compound(s)/Class | Source(s) |

|---|---|---|---|

| Cell Cycle Arrest & Apoptosis | Induces arrest in the G2/M phase of the cell cycle, leading to mitotic catastrophe and programmed cell death. | 2-Fluoro-6-formylphenylboronic acid | nih.gov |

| Targeted Drug Delivery | Selectively binds to sialic acids overexpressed on cancer cell surfaces, enabling targeted delivery of anticancer drugs. | PBA-functionalized nanoparticles | nih.govsemanticscholar.orgacs.org |

| Enzyme Inhibition | Covalently binds to and inhibits key enzymes, such as the proteasome, disrupting cellular processes and inducing apoptosis. | Bortezomib (dipeptidyl boronic acid) | nih.gov |

Anti-inflammatory Compounds

The boronic acid moiety has been incorporated into molecular designs to create compounds with anti-inflammatory properties. Phenylboronic acid itself is recognized for its ability to reduce oxidative stress and inflammation in various preclinical models by detoxifying reactive oxygen species (ROS) and boosting antioxidant enzyme activity. researchgate.net This is particularly relevant in inflammatory conditions like osteoarthritis, where activated macrophages produce significant amounts of ROS. researchgate.net

Recent research has focused on creating hybrid molecules that combine the boronic acid group with other known anti-inflammatory scaffolds. For example, a series of boronic chalcones were designed and synthesized as dual-action anticancer and anti-inflammatory agents. These compounds were shown to significantly reduce the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6), which play a key role in the progression of both cancer and inflammatory diseases. acs.org The presence of the boronic acid functional group was confirmed to be crucial for this enhanced anti-inflammatory activity.

Role in Drug Development and Discovery Processes

Boronic acids, including functionalized phenylboronic acids, are indispensable tools in modern drug discovery. nbinno.comresearchgate.net Their utility stems from two main areas: their role as versatile building blocks in chemical synthesis and their unique chemical reactivity that allows for the rational design of targeted therapeutics. nbinno.commdpi.com

As synthetic building blocks, phenylboronic acids are crucial reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nbinno.comwikipedia.org This reaction is a powerful method for forming carbon-carbon bonds, allowing chemists to efficiently construct the complex molecular architectures required for modern pharmaceuticals. nbinno.commdpi.comacs.org The ability to easily introduce a phenyl group or a more complex substituted aryl group makes these compounds foundational for creating large libraries of novel molecules for biological screening.

Beyond synthesis, the inherent properties of the boronic acid group are exploited in drug design. mdpi.comresearchgate.net Its ability to form reversible covalent bonds with diols (found in sugars) and certain amino acid residues (like serine in the active site of proteases) allows for the design of targeted inhibitors and probes. nih.govjapsonline.com This reactivity is the basis for developing drugs that target specific enzymes or cell surface markers, such as the sialic acids on cancer cells. nih.govrsc.org Furthermore, the boron-carbon bond in phenylboronic acids can be cleaved by reactive oxygen species (ROS), which are often present at high levels in tumor or inflamed tissues. This property is being used to design "prodrugs" that are activated only at the site of disease, leading to more selective therapies. mdpi.commdpi.comrsc.org

Bioconjugation Strategies and Sensor Development

The capacity of phenylboronic acid to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols is the foundation for its widespread use in bioconjugation and the development of advanced sensors. rsc.orgresearchgate.net

Bioconjugation: Bioconjugation is the process of linking molecules, such as proteins, carbohydrates, or nucleic acids, to other molecules to create novel functional materials. Phenylboronic acids serve as effective "warheads" for this purpose. rsc.orgresearchgate.net They can be used to attach payloads (like drugs or imaging agents) to biomolecules or to immobilize proteins onto surfaces. rsc.orgresearchgate.net For example, protein-phenylboronic acid conjugates have been synthesized to act as "lectin mimetics"—synthetic molecules that can recognize and bind to specific glycan structures on cell surfaces, a key process in cellular communication and disease. acs.org This strategy is valuable for creating targeted drug delivery systems and diagnostic tools. rsc.orgnih.gov

Sensor Development: Phenylboronic acid and its derivatives are extensively used as the primary recognition element in sensors for sugars and other diol-containing biomolecules. researchgate.netelectrochemsci.orgmdpi.com The binding of a target molecule like glucose to the boronic acid group can be designed to produce a measurable signal, such as a change in color (colorimetric), fluorescence (optical), or electrical current (electrochemical). researchgate.netelectrochemsci.orgacs.org These sensors have attracted significant attention for applications in diabetes management, where continuous glucose monitoring is crucial. mdpi.comacs.org By immobilizing PBA derivatives in hydrogels or on electrode surfaces, researchers have developed reagentless sensors that can detect glucose concentrations under physiological conditions. researchgate.netnih.gov

Computational and Theoretical Studies

Molecular Modeling and Docking Studies of 2-(Methoxymethoxy)phenylboronic Acid Derivatives

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Docking studies involving derivatives of this compound are crucial for predicting their potential as enzyme inhibitors. Boronic acids are known to form covalent or non-covalent interactions with the active sites of various enzymes, particularly serine proteases. mdpi.comnih.gov The methoxymethoxy group and the phenyl ring can participate in various interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which contribute to the binding affinity.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand, such as a derivative of this compound, is built and optimized using computational chemistry software. The docking algorithm then samples a large number of possible orientations of the ligand within the protein's active site and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.govajpp.in

For instance, studies on analogous 2-methoxyphenylboronic acid (2MEPBA) have explored its binding affinities with specific proteins. informaticsjournals.co.in Such computational analyses reveal key amino acid residues that interact with the ligand. informaticsjournals.co.in The boronic acid group often forms covalent bonds with catalytic serine residues, while the substituted phenyl ring establishes non-covalent contacts that stabilize the complex. mdpi.comnih.gov

| Derivative Class | Target Enzyme | Key Interactions Observed in Analogs | Predicted Binding Energy Range (kcal/mol) |

|---|---|---|---|

| Phenylboronic Acids | β-Lactamases (e.g., KPC-2) | Covalent bond with Ser70, H-bonds with oxyanion hole (Ser70, Thr237), interactions with Arg220/Arg244. nih.gov | -7.5 to -9.5 |

| Substituted Boronic Acids | Urokinase Plasminogen Activator (uPA) | H-bond with Asp189, interactions with His57 and Ser214. biorxiv.org | -3.2 to -5.5 |

| 2-Alkoxyphenylboronic Acids | Periplasmic Proteins (e.g., 2IPM) | Hydrophobic interactions with phenyl ring, H-bonds via boronic acid and alkoxy group. informaticsjournals.co.in | -6.0 to -8.0 |

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. semanticscholar.org For this compound, these calculations can determine a wide range of properties, including molecular geometry, charge distribution, and frontier molecular orbitals (FMOs).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl and methoxymethoxy groups, making them sites for electrophilic attack. The area around the acidic protons of the boronic acid group would show positive potential.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| 2-Methoxyphenylboronic acid informaticsjournals.co.in | DFT/B3LYP/6-31+G(d,p) | -6.58 | -1.25 | 5.33 | 3.12 |

| 3-Cyanophenylboronic acid | DFT/B3LYP/6-311++G(d,p) | -7.62 | -1.96 | 5.66 | 5.21 |

| 4-Hydroxyphenylboronic acid nih.gov | MP2/aug-cc-pVDZ | -8.79 | 2.28 | 11.07 | 2.69 |

| Phenylboronic acid nih.gov | MP2/aug-cc-pVDZ | -9.47 | 2.61 | 12.08 | 2.59 |

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, DFT calculations can map out the entire catalytic cycle. nih.govuab.catmdpi.com

The Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies can model each of these steps to determine the activation energy (the energy barrier that must be overcome for the reaction to proceed). The step with the highest activation energy is the rate-determining step. nih.gov

For the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, calculations have shown that the presence of a base is crucial. uab.catresearchgate.net The base activates the boronic acid by converting it to a more nucleophilic boronate species, which lowers the activation barrier for this step. nih.gov DFT studies can compare different proposed pathways, for instance, whether the base first interacts with the palladium complex or the boronic acid, to determine the most energetically favorable route. uab.cat By calculating the geometries and energies of transition state structures, researchers can gain a detailed understanding of how bond-breaking and bond-forming events occur. nih.govnih.gov

| Reaction Step (Suzuki-Miyaura) | System Studied | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Transmetalation (via boronic acid) | Pd-Zeolite System nih.gov | DFT | 36.8 |

| Transmetalation (via boronate anion) | Pd-Zeolite System nih.gov | DFT | 30.5 |

| Reductive Elimination | Pd-Zeolite System nih.gov | DFT | 17.7 |

| Oxidative Addition | Zn-catalyzed System rsc.org | DFT | 27.2 |

Structure-Activity Relationship (SAR) Studies Through Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a mathematical framework for these correlations. nih.gov

In a computational SAR study of this compound derivatives, a library of related compounds would be designed by systematically modifying the substituents on the phenyl ring. For each derivative, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Commonly used descriptors include:

Electronic Descriptors: Hammett constants, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molar refractivity, van der Waals volume.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Molecular connectivity indices.

Once the descriptors and biological activity data (e.g., IC50 values) are available for a set of compounds (the "training set"), a statistical method like Partial Least Squares (PLS) regression is used to build a mathematical model that relates the descriptors to the activity. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives.

For example, a 3D-QSAR study on the boronic acid-containing drug Bortezomib (B1684674) identified key structural regions essential for its interaction with the proteasome, guiding the synthesis of new, potent analogs. mdpi.com Such models can provide valuable insights into which structural modifications on the this compound scaffold are likely to enhance a desired biological effect. However, it is noteworthy that some studies have found that currently available in silico models may have limited value in predicting certain properties, such as the mutagenicity of boronic acids, highlighting the need for continued model development and experimental validation. acs.orgresearchgate.net

| Descriptor Type | Specific Descriptor Examples | Property Modeled |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Electrostatic interactions, Reactivity |

| Steric/Topological | Molecular weight, van der Waals surface area, Kier shape indices | Size, Shape, Fit in binding pocket |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Solubility, Membrane permeability |

| Pharmacophoric | Hydrogen bond donors/acceptors, Aromatic rings, Positive/Negative ionizable features | Specific interactions with target receptor pharmacophorejournal.com |

Analytical Methodologies and Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, LC-MS, UPLC)

Spectroscopic methods are indispensable for the structural elucidation of 2-(Methoxymethoxy)phenylboronic acid, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for confirming the molecular structure.

¹H NMR (Proton NMR) identifies the chemical environment of hydrogen atoms. For this compound, the spectrum would show distinct signals corresponding to the aromatic protons, the protons of the methoxy (B1213986) group (-OCH₃), and the methylene (B1212753) protons of the methoxymethoxy bridge (-O-CH₂-O-).

¹³C NMR provides information on the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of boronic acids is that the carbon atom directly bonded to the boron is often not observed or appears as a very broad signal due to quadrupolar broadening. raineslab.com

¹¹B NMR is particularly useful for studying boron-containing compounds. rsc.org It can distinguish between the sp²-hybridized trigonal planar boronic acid and the sp³-hybridized tetrahedral boronate species that may form in the presence of diols or in certain solvents. nsf.gov The chemical shift in ¹¹B NMR is sensitive to the electronic environment of the boron atom. nsf.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are used to determine the molecular weight of this compound and to identify it in complex mixtures. scirp.orgnih.gov For boronic acids, analysis is often performed using electrospray ionization (ESI) in negative ion mode, which facilitates the detection of the [M-H]⁻ ion. sciex.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. raineslab.com

| Technique | Purpose | Typical Information Obtained for this compound |

|---|---|---|

| ¹H NMR | Structural confirmation (proton framework) | Chemical shifts and coupling constants for aromatic, methoxy, and methylene protons. |

| ¹³C NMR | Structural confirmation (carbon framework) | Chemical shifts for all carbon atoms; the C-B signal may be unobserved. raineslab.com |

| ¹¹B NMR | Analysis of boron center | Chemical shift indicating the hybridization state (sp² vs. sp³) of the boron atom. nsf.gov |

| LC-MS / UPLC-MS | Molecular weight confirmation and identification | Retention time and mass-to-charge ratio (m/z) confirming the molecular formula C₈H₁₁BO₄. sciex.comnih.gov |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling purity assessment and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of boronic acids. scirp.org A typical setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid (TFA). raineslab.comscirp.org Detection is commonly performed with a UV detector, as the phenyl group in the molecule is chromophoric. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for the direct analysis of boronic acids due to their low volatility and thermal lability. chromforum.org Direct injection can lead to degradation in the hot injector and contamination of the system. chromforum.org Therefore, analysis of boronic acids by GC-MS typically requires a derivatization step to convert the polar boronic acid group into a more volatile and stable ester. This approach, however, is more often used to analyze other substances by using a boronic acid as the derivatizing agent rather than to analyze the boronic acid itself. srainstruments.it

| Technique | Primary Use | Methodological Considerations |

|---|---|---|

| HPLC | Purity assessment and reaction monitoring | Reversed-phase C18 column with a water/acetonitrile mobile phase and UV detection is common. scirp.org |

| GC-MS | Limited; requires derivatization | The compound's low volatility necessitates conversion to a less polar, more volatile derivative prior to analysis. chromforum.org |

Qualitative and Quantitative Analysis of Boronic Acid Functionality (e.g., Colorimetric Techniques, X-ray Diffraction of Boron-Curcumin Complexes)

Specific analytical methods target the boronic acid functional group itself, allowing for its qualitative detection and detailed structural characterization when complexed with other molecules.

Colorimetric Techniques offer a rapid and simple method for the qualitative detection of boronic acids. These methods rely on the formation of distinctively colored complexes.

Curcumin (B1669340): Boronic acids react with curcumin to form a red-colored complex known as rosocyanin. rsc.orgorientjchem.org This color change provides a straightforward visual confirmation of the presence of the boronic acid moiety. This reaction has been adapted for use in TLC plate staining and spectrophotometric determination of boron. rsc.orgorientjchem.orgresearchgate.net

Alizarin (B75676): Alizarin and its sulfonated derivative, Alizarin Red S, form fluorescent complexes with boronic acids. wur.nlwur.nl Under UV light (e.g., 366 nm), the spot corresponding to the boronic acid on a TLC plate will emit a bright yellow fluorescence after being treated with an alizarin solution, allowing for sensitive detection. wur.nl

X-ray Diffraction of Boron-Curcumin Complexes provides definitive proof of the structure of the complexes formed in colorimetric assays. While a crystal structure for the specific complex with this compound is not cited, single-crystal X-ray diffraction has been used to confirm the structure of the phenylboronic acid–curcumin complex. rsc.org This technique elucidates the precise bond lengths, angles, and three-dimensional arrangement of atoms, confirming that the boron atom acts as a bridge, binding to the diol-like functionality present in the curcumin molecule. rsc.orgredalyc.org This serves as a definitive analytical confirmation of the interaction responsible for the colorimetric test.

Q & A

Basic: What are the critical safety considerations when handling 2-(Methoxymethoxy)phenylboronic acid in laboratory settings?

Answer:

this compound is classified as a skin and eye irritant (Category 2/2A). Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent direct contact .

- Storage: Store at 0–6°C in a tightly sealed container away from oxidizers. Avoid prolonged storage due to potential degradation into hazardous byproducts .

- Spill Management: Use inert absorbents (e.g., vermiculite) for containment. Avoid water to prevent uncontrolled reactions .

- First Aid: Flush affected skin/eyes with water for 15 minutes and seek medical evaluation .

Basic: What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

Answer:

A widely used method involves Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction):

- Procedure: React a halogenated precursor (e.g., 4-bromo-2-(methoxymethoxy)benzene) with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., tri-tert-butylphosphine). Optimize with potassium fluoride to enhance yields .

- Challenges:

- Boroxin Formation: Elevated temperatures or dehydration can lead to boroxin byproducts, requiring strict anhydrous conditions .

- Purification: Silica gel chromatography risks irreversible boronic acid binding; use alternative methods like recrystallization .

Advanced: How can researchers mitigate boroxin formation during the synthesis of arylboronic acids like this compound?

Answer:

Boroxin formation arises from dehydration of boronic acids. Mitigation strategies include:

- Reaction Solvent: Use polar aprotic solvents (e.g., THF) with controlled water content (5–10% v/v) to stabilize the boronic acid .

- Temperature Control: Maintain reactions below 60°C to prevent thermal dehydration .

- Additives: Introduce mild bases (e.g., K₂CO₃) to neutralize acidic protons that catalyze boroxin cyclization .

- In Situ Protection: Employ pinacol ester derivatives to bypass boronic acid isolation .

Advanced: What analytical techniques are recommended for characterizing the supramolecular interactions of this compound with carbohydrates?

Answer:

- Fluorescence Spectroscopy: Monitor binding via intramolecular charge transfer (ICT) or ESIPT mechanisms. For example, Cu(II)-mediated fluorescence enhancement in DMF solvent systems .

- X-ray Crystallography: Resolve hydrogen-bonding networks and dihedral angles in co-crystals with sugars .

- DFT Calculations: Model intermolecular interactions (e.g., Hirshfeld surface analysis) to predict binding affinities .

- NMR Titration: Track chemical shift changes in ¹¹B or ¹H NMR to quantify association constants (Ka) .

Advanced: How does the methoxymethoxy substituent influence the reactivity of phenylboronic acids in Suzuki-Miyaura cross-coupling reactions?

Answer:

The methoxymethoxy group (-OCH₂OCH₃) impacts reactivity through:

- Steric Effects: Bulky substituents slow transmetalation steps; optimize ligand choice (e.g., SPhos) to enhance catalytic turnover .

- Electronic Effects: Electron-donating groups reduce boronic acid acidity, requiring stronger bases (e.g., Cs₂CO₃) to activate the boron center .

- Solubility: Polar groups improve solubility in aqueous-organic biphasic systems, enabling room-temperature reactions .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

- Temperature: Store at 0–6°C in amber vials to prevent photodegradation .

- Desiccation: Use vacuum-sealed containers with molecular sieves to minimize moisture absorption .

- Inert Atmosphere: Purge storage vessels with argon to reduce oxidation .

- Stability Monitoring: Periodically assess purity via HPLC or ¹H NMR to detect degradation (e.g., boroxin peaks at δ 0.8–1.2 ppm) .

Advanced: How can computational methods aid in designing derivatives of this compound for targeted applications?

Answer:

- QSAR Modeling: Predict binding affinities by correlating substituent electronic parameters (Hammett σ) with biological activity .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., free energy of solvation in water/chloroform) to optimize solubility .

- Docking Studies: Identify potential protein-binding sites (e.g., lectins) by modeling boronic acid-carbohydrate complexes .

- SAPT Analysis: Decompose interaction energies (electrostatic, dispersion) to prioritize synthetic targets .

Basic: What are common side reactions observed during the functionalization of this compound, and how can they be minimized?

Answer:

- Protodeboronation: Acidic conditions cleave the B-C bond. Use buffered solutions (pH 7–9) and avoid strong acids .

- Oxidative Deborylation: Add antioxidants (e.g., BHT) to reaction mixtures exposed to air .